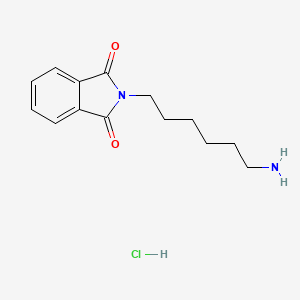
N-(6-Aminohexyl)-phthalimide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminohexyl group attached to a phthalimide moiety, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves the reaction of phthalic anhydride with 1,6-hexanediamine. The reaction proceeds through the formation of an intermediate phthalimide, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring and subsequent acidification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminohexyl)-phthalimide hydrochloride may involve large-scale reactors where phthalic anhydride and 1,6-hexanediamine are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, followed by crystallization and purification processes.
化学反応の分析
Types of Reactions
N-(6-Aminohexyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phthalimide ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
科学的研究の応用
N-(6-Aminohexyl)-phthalimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N-(6-Aminohexyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The phthalimide moiety can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
類似化合物との比較
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
- N-(6-Aminohexyl)-carbamoylmethyl-coenzyme A
Uniqueness
N-(6-Aminohexyl)-phthalimide hydrochloride is unique due to its specific combination of an aminohexyl group and a phthalimide moiety. This structure allows it to interact with a wide range of biological targets, making it versatile in research applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, which can be leveraged in various scientific studies.
特性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC名 |
2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H |
InChIキー |
VWLSMTZYEXUFNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


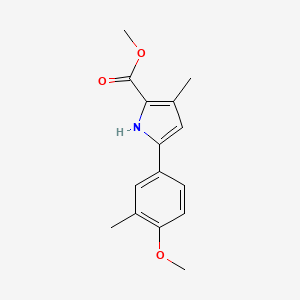

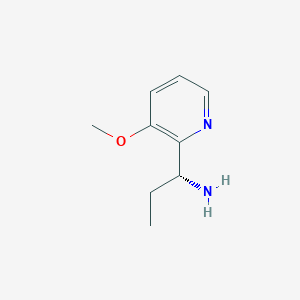

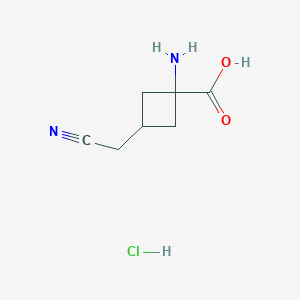
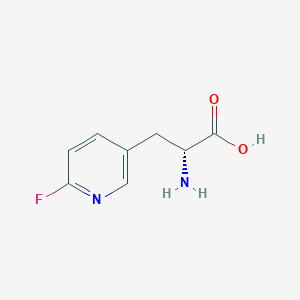
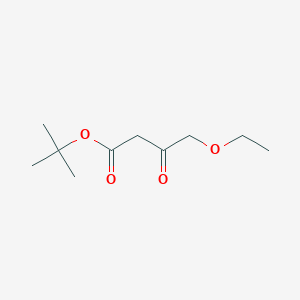
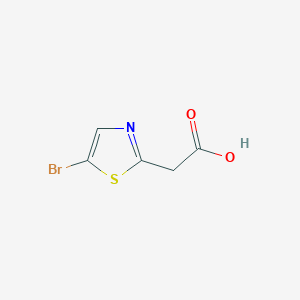

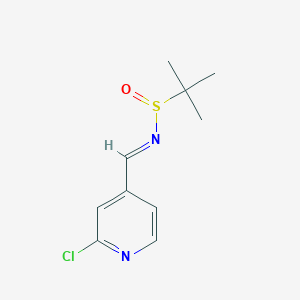
![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)



